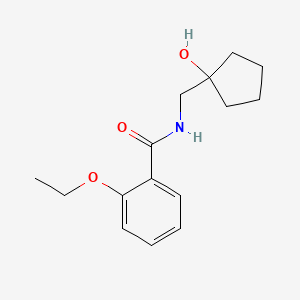

2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

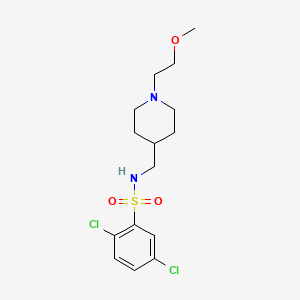

2-Ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide is a benzamide compound with the following structural formula: C13H17NO3. It contains an ethoxy group (C2H5O) attached to the nitrogen atom of the benzamide ring. The cyclopentylmethyl group is also linked to the benzene ring. This compound belongs to the class of amides and has potential applications in various fields, including medicine, industry, and drug discovery .

Synthesis Analysis

The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are purified and analyzed using techniques such as IR (infrared), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), and elemental methods .Molecular Structure Analysis

The molecular formula of this compound is C13H17NO3. It consists of a benzene ring with the mentioned substituents. You can visualize its structure using chemical drawing software or tools like ChemSpider .Chemical Reactions Analysis

Reactions at the benzylic position are important for synthesis. For example, free radical bromination of alkyl benzenes occurs at the benzylic position. Understanding the reactivity of the benzamide group and its substituents is crucial for further chemical transformations .Applications De Recherche Scientifique

Synthesis and High-Yield Production

One application involves the synthesis and high-yield production of related benzamide compounds for use in radiopharmaceutical preparations. For example, the synthesis of (S)-BZM and its derivatives for the preparation of radiolabeled compounds showcases the utility of benzamides in developing diagnostic tools (Bobeldijk et al., 1990).

Receptor Binding Properties

Benzamide derivatives, including 2-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide, have been studied for their receptor binding properties, particularly focusing on dopamine-D2 receptors. This research has implications for understanding and targeting neurological disorders (Hall et al., 1985).

Neuroleptic Activity

The synthesis of benzamides and exploration of their neuroleptic activity have been a significant focus. Research in this area aims to design compounds with potential therapeutic applications for treating psychosis and related conditions (Iwanami et al., 1981).

Metalloligands and Material Science

In material science, benzamide derivatives have been used as metalloligands for designing single-molecule and single-chain magnets. This application demonstrates the versatility of benzamides in creating advanced materials with potential technological applications (Costes et al., 2010).

Glucokinase Activation for T2DM Treatment

Research into acetylenyl benzamide derivatives for glucokinase activation represents another innovative application. These compounds are investigated for their potential in treating Type 2 diabetes mellitus, showcasing the therapeutic potential of benzamide derivatives in metabolic disorders (Park et al., 2015).

Propriétés

IUPAC Name |

2-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-13-8-4-3-7-12(13)14(17)16-11-15(18)9-5-6-10-15/h3-4,7-8,18H,2,5-6,9-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFXENHZKHIKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)

![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)

![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743717.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)

![7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)